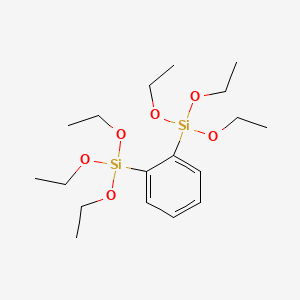
1,4-PHENYLENEBIS(TRIETHOXYSILANE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is an organosilicon compound that features two triethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various mesoporous organosilicas, which are materials with highly ordered pore structures. These materials have applications in fields such as catalysis, drug delivery, and molecular separation .
Vorbereitungsmethoden
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,4-PHENYLENEBIS(TRIETHOXYSILANE) undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, the triethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of mesoporous organosilicas . The compound can also participate in cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, to form carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
1,4-PHENYLENEBIS(TRIETHOXYSILANE) has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) involves the hydrolysis and condensation of its triethoxysilane groups. Upon exposure to water, the triethoxysilane groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a three-dimensional network structure, which is essential for the creation of mesoporous materials . The molecular targets and pathways involved in this process are primarily related to the formation and stabilization of siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be compared to other similar compounds, such as:
1,4-Bis(triethoxysilyl)benzene: This compound has a similar structure but with the triethoxysilane groups attached at the 1,4-positions on the benzene ring.
1,2-Bis(triethoxysilyl)ethane: This compound features an ethane bridge instead of a benzene ring.
1,4-Bis(trimethoxysilyl)benzene: This compound has trimethoxysilane groups instead of triethoxysilane groups, which can affect its reactivity and the properties of the resulting materials.
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is unique due to its specific structure, which provides a balance between rigidity and reactivity, making it highly suitable for the synthesis of mesoporous materials with well-defined pore structures .
Eigenschaften
CAS-Nummer |
151980-62-0 |
|---|---|
Molekularformel |
C18H34O6Si2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
triethoxy-(2-triethoxysilylphenyl)silane |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 |
InChI-Schlüssel |
JIOGKDWMNMIDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














